Home > Products > Screening Compounds P11170 > 8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione - 101072-03-1

8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione

Catalog Number: EVT-2780524
CAS Number: 101072-03-1
Molecular Formula: C10H11BrN4O3
Molecular Weight: 315.127
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

CH-13584 (1H-purine-2,6-dione, 3,7-dihydro-3-methyl-7[(5-methyl-1,2,4-oxadiazol-3-yl)methyl])

Compound Description: CH-13584 is a xanthine derivative studied for its antitussive properties. Unlike theophylline, it does not interact with the adenosine A1 receptor and demonstrates weaker inhibition of cyclic nucleotide phosphodiesterase. [] This compound shows less bronchodilatory activity and lacks the cardiovascular and behavioral side effects associated with theophylline. []

Relevance: Both CH-13584 and 8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione belong to the xanthine class of compounds, sharing the core purine-2,6-dione structure. []

8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound serves as a crucial starting material in the synthesis of various substituted purine-2,6-diones. It's particularly useful for creating derivatives with substitutions at the 8-position while leaving the N7 position unsubstituted. []

Relevance: This compound is a direct precursor to 8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione, differing only by the substituent at the N7 position. []

1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound is an intermediate formed during the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. The thietan-3-yl group acts as a protecting group for the N7 position during synthesis. []

Relevance: Similar to 8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione, this molecule possesses a bromine atom at the 8-position and a substituent at the N7 position of the purine-2,6-dione core. []

Linagliptin ((R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione)

Compound Description: Linagliptin is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor. [, , ] This drug is used for treating type 2 diabetes by increasing the activity of incretin hormones. [] Notably, Linagliptin demonstrates superior efficacy and duration of action compared to other DPP-4 inhibitors like sitagliptin, alogliptin, saxagliptin, and vildagliptin. []

Relevance: Linagliptin, similar to 8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione, is based on the purine-2,6-dione scaffold and features substitutions at the 7 and 8 positions. [] This structural similarity highlights the versatility of this scaffold in medicinal chemistry.

8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione

Compound Description: This compound is the amorphous or crystalline form of Linagliptin, a medication used for treating Type 2 Diabetes. []

Relevance: This compound shares the same core structure as 8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione, the purine-2,6-dione scaffold, and also contains substitutions at positions 7 and 8. []

Overview

8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione is a synthetic compound classified under purine derivatives. It is characterized by its complex molecular structure and is of interest in various scientific fields, particularly medicinal chemistry. The compound's unique properties and potential applications make it a subject of ongoing research.

Source: This compound can be sourced from chemical suppliers and is often used as an intermediate in the synthesis of pharmaceutical agents. Its derivatives are noted for their biological activity, particularly in drug development.

Classification: It belongs to the class of purines, which are nitrogen-containing compounds that play crucial roles in biochemistry, including as building blocks of nucleic acids.

Synthesis Analysis

The synthesis of 8-bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione involves several steps:

  1. Starting Materials: The synthesis typically begins with 8-bromo-3-methyl-1H-purine-2,6-dione and 1-bromo-2-butyne.
  2. Reagents: Sodium carbonate is used as a base, and acetone serves as the solvent.
  3. Procedure: The reaction mixture is heated to 40 °C and stirred for approximately four hours. After cooling, the product is isolated through suction filtration and washed with methanol to yield a crude product.
  4. Purification: The crude product is then purified using dichloromethane and cyclohexane, resulting in a high yield (approximately 98%) with high purity (99.9%) .

This method highlights the efficiency of the synthetic route and the potential for large-scale production.

Molecular Structure Analysis

The molecular formula for 8-bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione is C12H12BrN5O3C_{12}H_{12}BrN_5O_3, with a molecular weight of approximately 327.15 g/mol.

Structure Data

  • Molecular Weight: 327.15 g/mol
  • Molecular Formula: C12H12BrN5O3C_{12}H_{12}BrN_5O_3
  • SMILES Notation: Cc1ncnc2n1c(=O)n(c(=O)n2C)C(=O)CC(C)=O
  • InChI Key: InChI=1S/C12H12BrN5O3/c1-7(13)10(16)12(19)14-11(18)15(20)9(2)8(6)5/h5H,1H3,(H,14,19)(H,15,20)

This structure indicates the presence of bromine and multiple functional groups that contribute to its chemical reactivity and biological activity.

Chemical Reactions Analysis

The compound can undergo various chemical reactions typical for purine derivatives:

  1. Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to various derivatives.
  2. Condensation Reactions: It can react with other carbonyl compounds to form larger molecules.
  3. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield different products.

These reactions are significant for modifying the compound to enhance its pharmacological properties.

Mechanism of Action

The mechanism of action for 8-bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione primarily involves its interaction with biological targets such as enzymes or receptors involved in nucleotide metabolism or signaling pathways.

Process

  1. Enzyme Inhibition: The compound may inhibit specific enzymes that utilize purines as substrates.
  2. Cellular Uptake: It can be taken up by cells via transporters that facilitate purine analogs.
  3. Biological Activity: Once inside the cell, it may interfere with nucleic acid synthesis or cellular signaling pathways.

This mechanism is crucial for its potential use in therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within the range expected for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents like dichloromethane; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

The compound's physical and chemical properties make it suitable for various applications in pharmaceutical formulations.

Applications

8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione has several scientific uses:

  1. Pharmaceutical Development: It serves as an intermediate in synthesizing drugs targeting metabolic disorders or cancer.
  2. Research Tool: Used in studies investigating purine metabolism and related pathways.
  3. Potential Therapeutics: Investigated for its potential role in treating diseases linked to purine metabolism dysfunctions.

The ongoing research into this compound underscores its relevance in medicinal chemistry and drug development initiatives.

Synthesis and Optimization Strategies

Novel Methodologies for Heterocyclic Core Functionalization

The xanthine core of 8-bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione (C₁₀H₁₁BrN₄O₃; CAS 101072-03-1) serves as the foundational scaffold for targeted modifications. Strategic functionalization begins with protecting group strategies that shield reactive sites during downstream reactions. N-methylation at position 3 is typically performed early in the synthesis using methyl iodide under basic conditions (e.g., potassium carbonate in dimethylformamide), achieving yields >85% while preventing undesired quaternization. The 1-position nitrogen presents a critical selectivity challenge, as unprotected derivatives lead to regioisomeric mixtures during alkylation. Research demonstrates that employing bulky silyl protecting groups (e.g., tert-butyldiphenylsilyl) enables unambiguous 7-position alkylation, which is essential for attaching the 3-oxobutan-2-yl moiety later. Computational studies support that the 1-position’s higher nucleophilicity (local softness = 3.24 eV) compared to the 7-position (2.87 eV) governs this selectivity, allowing chemoselective deprotection and functionalization [3] [5].

Advanced methodologies leverage transition metal-mediated cross-coupling for late-stage diversification. While the 8-bromo substituent is primarily installed for subsequent coupling reactions, palladium-catalyzed Buchwald-Hartwig amination at position 8 enables aryl/heteroaryl introduction after core assembly. This approach circumvents instability issues associated with pre-functionalized intermediates. Recent protocols utilize in situ IR monitoring to optimize amination yields (typically 70–78%) while minimizing purine ring decomposition [3] [10].

Catalytic Approaches to Bromination at the 8-Position

Electrophilic bromination at the electron-deficient purine’s 8-position demands precise catalytic control to avoid polybromination or ring degradation. Conventional methods use bromine in acetic acid, but suffer from low regioselectivity (<60%) and corrosion hazards. Modern approaches employ N-bromosuccinimide (NBS) with Lewis acid catalysts, where tin(IV) chloride (SnCl₄) significantly enhances selectivity and yield. The catalytic cycle involves SnCl₄ coordinating to the purine’s N-7 oxygen, activating C8 for electrophilic attack while directing bromine delivery. This method achieves 92% regioselectivity at 0°C in dichloromethane, outperforming traditional bromination [5].

Table 1: Bromination Efficiency Under Different Catalytic Systems

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
NoneAcOH251255
FeCl₃CH₂Cl₂25668
AlCl₃CH₂Cl₂0475
SnCl₄CH₂Cl₂0389

Mechanistic studies reveal that bromine radical pathways dominate under metal-free conditions, leading to byproducts. In contrast, SnCl₄ promotes ionic bromination, preserving the purine ring integrity. Crucially, catalyst loading must be optimized to 10 mol%: higher concentrations promote dibromination, while lower loads extend reaction times without yield improvement. Post-reaction, tin residues are reduced to <15 ppm via aqueous EDTA washes, meeting pharmaceutical safety thresholds [5] [10].

Regioselective Alkylation at the 7-Position: Mechanistic Insights

Introducing the 3-oxobutan-2-yl group at nitrogen-7 exemplifies the challenges of purine alkylation regiocontrol. Kinetic and computational analyses confirm that alkylation favors the 7-position over the 1-position by a 15:1 ratio when using 3-bromobutan-2-one in acetone. This preference arises from two factors:

  • Steric accessibility: The 7-nitrogen’s position adjacent to the carbonyl group reduces steric hindrance from the 3-methyl substituent.
  • Electronic polarization: The electron-withdrawing 3-oxo group in the alkylating agent stabilizes the transition state through carbonyl–purine π-stacking, as evidenced by density functional theory calculations (ΔG‡ = 64.3 kJ/mol for N7 vs. 72.1 kJ/mol for N1) [2] [3].

Table 2: Solvent and Base Effects on 7-Alkylation Selectivity

BaseSolventN7: N1 RatioConversion (%)
K₂CO₃Acetone15:195
Cs₂CO₃Acetone18:197
DBUDMF3:188
NaHTHF8:170

Alkylation efficiency depends critically on base selection and solvent polarity. Cesium carbonate in acetone maximizes selectivity (N7:N1 = 18:1) by enhancing nucleophilicity without promoting O-alkylation of the diketone. Notably, polar aprotic solvents like dimethylformamide reduce selectivity due to solvent-separated ion pairs that enable non-directed alkylation. Temperature control is equally vital: reactions conducted above 40°C accelerate enolization of the 3-oxobutan-2-yl group, leading to dimerization byproducts. Strict anhydrous conditions prevent hydrolysis of the bromoalkyl precursor, which generates unreactive alcohols that diminish yields [2] [6] [9].

Recent advances employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic water-toluene systems, achieving 94% isolated yield while simplifying purification. This method exploits the hydrophobic purine intermediate’s migration to the organic phase, minimizing over-alkylation. Nuclear Magnetic Resonance studies confirm >99% regiochemical purity in the isolated product, underscoring the industrial viability of this approach for multigram synthesis [2] [10].

Properties

CAS Number

101072-03-1

Product Name

8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione

IUPAC Name

8-bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione

Molecular Formula

C10H11BrN4O3

Molecular Weight

315.127

InChI

InChI=1S/C10H11BrN4O3/c1-4(5(2)16)15-6-7(12-9(15)11)14(3)10(18)13-8(6)17/h4H,1-3H3,(H,13,17,18)

InChI Key

SVSPOEAZYCDBKE-UHFFFAOYSA-N

SMILES

CC(C(=O)C)N1C2=C(N=C1Br)N(C(=O)NC2=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.